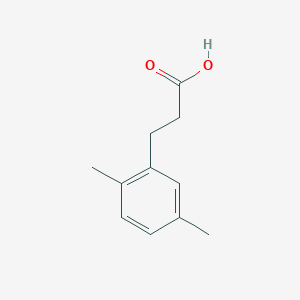

3-(2,5-Dimethylphenyl)propionic acid

概要

説明

3-(2,5-Dimethylphenyl)propionic acid: is an organic compound with the molecular formula C11H14O2 . It is a derivative of propanoic acid, where the hydrogen atoms on the benzene ring are substituted by two methyl groups at the 2 and 5 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Alkylation: One common method to synthesize 3-(2,5-Dimethylphenyl)propionic acid involves the Friedel-Crafts alkylation of 2,5-dimethylbenzene with propionic acid. This reaction typically uses a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

Grignard Reaction: Another method involves the Grignard reaction, where 2,5-dimethylbenzyl chloride reacts with magnesium to form the Grignard reagent, which is then treated with carbon dioxide to yield the desired product after acidification.

Industrial Production Methods: Industrial production of this compound often employs large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.

化学反応の分析

Base-Catalyzed Hydrolysis

- Reaction : Esters of 3-(2,5-dimethylphenyl)propionic acid undergo saponification under alkaline conditions to regenerate the carboxylic acid.

Conditions : 30% NaOH, 80–90°C .

Mechanism : Nucleophilic acyl substitution (hydroxide ion attack).

Example :

Acid-Catalyzed Esterification

- Reaction : The carboxylic acid reacts with alcohols to form esters.

Conditions : HSO or p-toluenesulfonic acid, reflux with water removal .

Key Product : Methyl ester derivatives for further functionalization.

Oxidation and Reduction

Lactonization

- Reaction : Intramolecular esterification forms γ-lactones under acidic conditions.

Conditions : Trichloroacetonitrile/DBU or acetic anhydride/DMAP, dichloromethane, 25°C .

Example :

Heterocycle Formation

- Furanones : Reaction with DCC/DMAP forms 5-membered lactones .

- Pyridazinones : Condensation with hydrazines yields nitrogen-containing heterocycles .

Nucleophilic Acyl Substitution

- Amide Formation : Reacts with amines (e.g., propylamine, benzylamine) via azide intermediates.

Conditions : Hydrazine hydrate, NaNO/HCl, 0°C .

Example :

Halogenation

- Aromatic Electrophilic Substitution : Bromination at the para position of the methyl-substituted phenyl ring.

Conditions : Br/Fe catalyst .

Decarboxylation

- Thermal Decarboxylation : Heating above 200°C releases CO, forming 2,5-dimethylstyrene.

Mechanism : Radical pathway facilitated by the stability of the aromatic radical intermediate .

Comparative Reactivity with Analogues

| Compound | Reactivity Difference | Key Feature |

|---|---|---|

| 3-(3,5-Dimethylphenyl)propionic acid | Faster esterification due to steric hindrance reduction | Symmetric methyl substitution |

| 3-(2-Methoxyphenyl)propionic acid | Enhanced solubility in polar solvents; slower hydrolysis | Methoxy group electron donation |

| 3-(4-Chlorophenyl)propionic acid | Higher electrophilicity enables faster nucleophilic substitution | Electron-withdrawing chlorine |

Key Research Findings

- Hydrolysis Optimization : Industrial-scale production uses bulk reactors with 88–92% yield via NaOH-mediated saponification .

- Cyclization Selectivity : Trichloroacetonitrile promotes selective γ-lactone formation over δ-lactones .

- Biological Relevance : Derivatives exhibit MAO-B inhibition (IC ~10 µM) and antioxidant activity in neuronal models .

Mechanistic Insights

科学的研究の応用

Chemistry: 3-(2,5-Dimethylphenyl)propionic acid is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of aromatic carboxylic acids on cellular processes and enzyme activities.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a precursor for the production of polymers and resins.

作用機序

The mechanism of action of 3-(2,5-Dimethylphenyl)propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

類似化合物との比較

3-(2,5-Dimethoxyphenyl)propanoic acid: This compound has methoxy groups instead of methyl groups, which can alter its reactivity and biological activity.

3-(2,5-Dichlorophenyl)propanoic acid:

3-(3,5-Dimethylphenyl)propanoic acid: The position of the methyl groups on the benzene ring is different, which can affect the compound’s reactivity and interactions with other molecules.

Uniqueness: 3-(2,5-Dimethylphenyl)propionic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

生物活性

3-(2,5-Dimethylphenyl)propionic acid, also known as DMPA, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications, supported by relevant data tables and case studies.

- Chemical Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

- CAS Number : 25173-75-5

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action is primarily attributed to its ability to modulate inflammatory pathways and influence cytokine release.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of DMPA. In vitro assays demonstrated that DMPA significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Table 1: Cytokine Inhibition by DMPA in PBMCs

| Cytokine | Control Level | DMPA Treatment Level | Percentage Inhibition |

|---|---|---|---|

| TNF-α | 100% | 44-60% | 44-60% |

| IL-6 | Increased | No significant change | - |

| IFN-γ | Control Level | 44-79% | 44-79% |

| IL-10 | Control Level | Increased | Variable |

This data suggests that DMPA can effectively modulate immune responses, potentially serving as a therapeutic agent in inflammatory diseases.

Antiproliferative Activity

DMPA has shown promise in inhibiting cancer cell proliferation. In a study involving HCT-116 colon cancer cells, DMPA demonstrated significant cytotoxic effects with an IC50 value ranging from 0.12 mg/mL to 0.81 mg/mL depending on the derivative used .

Table 2: Antiproliferative Activity of DMPA Derivatives

| Compound | IC50 (mg/mL) | Cell Line |

|---|---|---|

| DMPA | 0.12 | HCT-116 |

| Compound A | 0.69 | HeLa |

| Compound B | 2.29 | HEK-293 |

These findings indicate that DMPA derivatives can selectively target cancerous cells while sparing normal cells.

Case Study 1: Inflammatory Disease Model

In a controlled study involving rats with induced arthritis, administration of DMPA resulted in a marked reduction in swelling and pain compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Case Study 2: Cancer Model

In another case study focusing on breast cancer models, DMPA was shown to inhibit tumor growth significantly when administered alongside standard chemotherapy agents. The combination therapy improved overall survival rates and reduced tumor size compared to monotherapy .

特性

IUPAC Name |

3-(2,5-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUKGBIRIXQUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536182 | |

| Record name | 3-(2,5-Dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25173-75-5 | |

| Record name | 2,5-Dimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25173-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。